3,3'-((3-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
Description
“3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” is a complex organic compound that features a chlorophenyl group linked to a bis-pyridinone structure
Properties
IUPAC Name |
3-[(3-chlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-9-6-13(23)16(18(25)21-9)15(11-4-3-5-12(20)8-11)17-14(24)7-10(2)22-19(17)26/h3-8,15H,1-2H3,(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZZTLVTTPTWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC(=CC=C2)Cl)C3=C(C=C(NC3=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridinone rings: This could involve the condensation of appropriate aldehydes or ketones with amines under acidic or basic conditions.
Introduction of the chlorophenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction using a chlorophenyl precursor.
Coupling of the pyridinone units: This could be achieved through a methylene bridge formation using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the pyridinone rings, potentially converting them to alcohols.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biological Probes: It could be used as a probe to study biological pathways and interactions.
Medicine
Industry
Materials Science: The compound might be explored for its properties in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if the compound is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-((3-bromophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- 3,3’-((3-fluorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
Uniqueness
The uniqueness of “3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” might lie in its specific substituents and the resulting chemical properties, such as its reactivity, stability, and potential bioactivity, which could differ significantly from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
